N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide” is a complex organic compound that contains furan and thiophene rings . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Influenza A Virus Inhibition
Research has identified furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies revealed the significance of the 2,5-dimethyl-substituted heterocyclic moiety for anti-influenza activity, highlighting the potential of furan-carboxamide scaffolds in antiviral therapies (Yu Yongshi et al., 2017).
Dye-Sensitized Solar Cells (DSSCs)
The molecule has been linked to the synthesis of phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells (DSSCs). The introduction of furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating the relevance of such molecular structures in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Antimicrobial Activity
Furan-2-carboxamide and its derivatives have demonstrated significant antimicrobial activity. A study synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogs, finding potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria, underscoring the potential of these compounds in addressing antibiotic resistance challenges (A. Siddiqa et al., 2022).
Antitumor Activity
The synthesis and evaluation of furan and thiophene analogues of tiazofurin, namely furanfurin and thiophenfurin, have been reported for their antitumor activity. Thiophenfurin, in particular, showed cytotoxicity towards various cancer cell lines, suggesting the critical role of sulfur in the heterocycle for cytotoxicity and enzyme inhibition, which could inform the design of new anticancer agents (P. Franchetti et al., 1995).
Crystal Packing and Supramolecular Architecture
Studies on the supramolecular effects of aromaticity in crystal packing have explored compounds containing furan and thiophene rings. These studies have shown that heteroatom substitution can significantly impact the effectiveness of π-based interactions and hydrogen bonding, influencing the stability and organization of the supramolecular architecture (Maryam Rahmani et al., 2016).
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future research may focus on improving the synthesis of these compounds, studying their biological effects in more detail, and developing new applications for these compounds in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPGPUPDBKYZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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